
BPR1J-340: A Technical Guide to a Potent FLT3
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BPR1J-340

Cat. No.: B612019 Get Quote

Introduction: BPR1J-340 is a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3)

inhibitor with significant potential in the treatment of acute myeloid leukemia (AML).[1]

Developed as a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, it represents

a significant advancement over earlier sulfonamide-based inhibitors.[1] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and biological activity of BPR1J-340, intended for researchers, scientists,

and professionals in drug development.

Chemical Structure and Physicochemical Properties
BPR1J-340 was designed through the chemical modification of a series of sulfonamide

derivatives.[1] Its chemical identity and core properties are summarized below.

IUPAC Name: N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-

methylpiperazin-1-yl)methyl)benzamide[2]

Chemical Structure: N1-(3-4-[([(5-ethyl-3-isoxazolyl)amino]carbonylamino)methyl]phenyl-1H-5-

pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide[1]

Table 1: Physicochemical Properties of BPR1J-340
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Property Value Reference

CAS Number 1395051-72-5 [2][3]

Molecular Formula C₂₉H₃₄N₈O₃ [2]

Molecular Weight 542.63 g/mol [2][3]

Exact Mass 542.2754 [2]

Elemental Analysis
C, 64.19%; H, 6.32%; N,

20.65%; O, 8.85%
[2]

Mechanism of Action and Signaling Pathway
BPR1J-340 functions as a highly selective, multi-targeted kinase inhibitor.[1] Its primary

mechanism involves the potent inhibition of FLT3 kinase, a receptor tyrosine kinase that plays a

critical role in the pathogenesis of AML when mutated.[1][4]

The compound effectively suppresses the autophosphorylation of FLT3, which in turn blocks

downstream signaling pathways crucial for cancer cell proliferation and survival.[1] A key

pathway inhibited by BPR1J-340 is the FLT3-STAT5 signaling cascade.[1][4] By inhibiting the

phosphorylation of both FLT3 and the Signal Transducer and Activator of Transcription 5

(STAT5), BPR1J-340 disrupts the signals that promote cell expansion and survival in FLT3-

driven cancer cells.[1] This inhibition ultimately leads to the induction of apoptosis

(programmed cell death).[1]

While highly potent against FLT3, BPR1J-340 also demonstrates inhibitory activity against

other kinases, including VEGFR2, VEGFR3, and TRKA, which may contribute to its antitumor

effects by targeting tumor angiogenesis.[1]
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BPR1J-340 inhibits the FLT3-STAT5 signaling pathway, leading to apoptosis.

Biological Activity
BPR1J-340 demonstrates potent antitumor effects in both cellular and animal models of AML,

particularly those dependent on FLT3 mutations.

In Vitro Activity
The compound shows strong growth inhibition against FLT3-dependent AML cell lines and

effectively inhibits key cellular phosphorylation events.

Table 2: In Vitro Inhibitory Activity of BPR1J-340
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Assay Type
Target/Cell
Line

Measurement Value Reference

Cellular

Proliferation

MOLM-13 (FLT3-

ITD⁺)
GC₅₀ 3.4 ± 1.5 nM [1]

MV4;11 (FLT3-

ITD⁺)
GC₅₀ 2.8 ± 1.2 nM [1]

Kinase Inhibition
FLT3

(Biochemical)
IC₅₀ ~25 nM [1][2]

FLT3-ITD

(Cellular)
IC₅₀ 10 nM [1]

FLT3-D835Y

(Cellular)
IC₅₀ ~100 nM [1]

FLT3 (MV4;11

cells)
IC₅₀ ~1 nM [1]

STAT5 (MV4;11

cells)
IC₅₀ ~1 nM [1]

TRKA

(Biochemical)
IC₅₀ 8 nM [1]

In addition to inhibiting proliferation, BPR1J-340 effectively induces apoptosis in FLT3-ITD

positive cells, as evidenced by the cleavage of caspase-3 and PARP (poly-ADP-ribose

polymerase).[1]

In Vivo Activity
Studies using xenograft mouse models have confirmed the significant antitumor efficacy of

BPR1J-340 in a living system.

Table 3: In Vivo Efficacy of BPR1J-340 in MOLM-13
Xenograft Model
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Dose Administration Outcome Reference

5 mg/kg Intravenous (i.v.)

Significant tumor

regression; 67%

Complete Response

(CR)

[1]

20 mg/kg Intravenous (i.v.)

Reversal of large,

established tumors

(>630 mm³)

[1]

These results highlight the compound's superior in vivo efficacy, achieving a higher complete

response rate at a lower dose compared to previous-generation sulfonamide inhibitors.[1]

Experimental Protocols
The characterization of BPR1J-340 involved several key experimental methodologies.

Western Blot Analysis for Protein Phosphorylation
This method was used to determine the inhibitory effect of BPR1J-340 on the FLT3 signaling

pathway.

Cell Line: MV4;11 human AML cells.[1][4]

Treatment: Cells were incubated with varying concentrations of BPR1J-340 for 1 hour.[1][4]

Lysate Preparation: Following treatment, cells were lysed to extract total protein.

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred

to a PVDF membrane.

Antibody Incubation: Membranes were probed with primary antibodies specific for

phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total

STAT5.

Detection: After incubation with secondary antibodies, protein bands were visualized using

an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein
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phosphorylation.[1][4]

In Vivo Tumor Xenograft Study
This protocol was designed to evaluate the antitumor activity of BPR1J-340 in a live animal

model.

Animal Model: Athymic nude mice.[1]

Tumor Implantation: MOLM-13 human AML cells were implanted subcutaneously into the

mice.[1]

Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., >100 mm³ or >630

mm³ for regression studies).[1]

Treatment Groups: Mice were randomized into a vehicle control group and BPR1J-340
treatment groups.

Drug Administration: BPR1J-340 was administered intravenously at specified doses (e.g., 5

mg/kg or 20 mg/kg).[1]

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the

study.

Endpoint: The study was concluded after a predetermined period, and tumor growth

inhibition or regression was calculated by comparing the tumor volumes in the treated

groups to the control group.[1]
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Workflow for the in vivo evaluation of BPR1J-340 in a xenograft mouse model.

Conclusion
BPR1J-340 is a highly potent and selective FLT3 kinase inhibitor that demonstrates significant

anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia.[1]

Its ability to strongly suppress the FLT3-ITD signaling pathway, combined with favorable
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pharmacokinetic properties and complete tumor regression in xenograft models, establishes it

as a strong candidate for further clinical investigation in the treatment of AML.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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